(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one
CAS No.: 1807919-92-1
Cat. No.: VC4276078
Molecular Formula: C11H18N4O
Molecular Weight: 222.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807919-92-1 |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.292 |
| IUPAC Name | (4R,5S)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H18N4O/c1-7-9(6-13-15(7)3)11-8(5-12)4-10(16)14(11)2/h6,8,11H,4-5,12H2,1-3H3/t8-,11+/m1/s1 |
| Standard InChI Key | XYIGPQJPHDFMQC-KCJUWKMLSA-N |
| SMILES | CC1=C(C=NN1C)C2C(CC(=O)N2C)CN |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one possesses a molecular formula of C₁₁H₁₈N₄O and a molecular weight of 222.292 g/mol. The stereochemistry at the 4th and 5th positions (R and S configurations, respectively) is critical for its biological activity, as these chiral centers influence its three-dimensional orientation and binding affinity to target proteins. The pyrrolidin-2-one ring provides a rigid scaffold, while the 1,5-dimethylpyrazole moiety introduces aromaticity and hydrophobic interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1807919-92-1 |
| Molecular Formula | C₁₁H₁₈N₄O |
| Molecular Weight | 222.292 g/mol |
| IUPAC Name | (4R,5S)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one |
| Stereochemistry | 4R,5S |
Synthesis and Optimization
Multi-Step Synthesis Pathways
The synthesis of this compound typically involves sequential reactions to construct the pyrrolidinone core and introduce substituents. A common approach includes:
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Ring Formation: Cyclization of a linear precursor, such as a γ-amino acid derivative, to form the pyrrolidin-2-one ring.
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Substituent Introduction: Alkylation or nucleophilic substitution to attach the aminomethyl and pyrazole groups.
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Stereochemical Control: Use of chiral catalysts or resolving agents to ensure the desired 4R,5S configuration.
Key technical parameters influencing yield and purity include:
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Temperature: Reactions are often conducted at 0–25°C to minimize side products.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
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Catalysts: Palladium-based catalysts facilitate coupling reactions for pyrazole attachment.
Table 2: Representative Reaction Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Ring Formation | THF, 0°C, 12 h | 65 |
| Aminomethyl Addition | DMF, Pd(OAc)₂, 25°C, 6 h | 78 |
| Pyrazole Substitution | NaH, DCM, reflux, 8 h | 82 |
Mechanistic Insights and Biological Interactions
Target Engagement and Binding Modes
The compound’s mechanism of action is hypothesized to involve modulation of enzymatic or receptor activity. The aminomethyl group forms hydrogen bonds with active-site residues (e.g., aspartate or glutamate), while the dimethylpyrazole engages in hydrophobic interactions with aromatic side chains (e.g., phenylalanine or tyrosine). Computational docking studies suggest preferential binding to kinases or G protein-coupled receptors (GPCRs), though experimental validation remains ongoing.
Structure-Activity Relationship (SAR)
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Pyrrolidinone Rigidity: Modifications to the ring (e.g., saturation) reduce activity, highlighting the importance of conformational restraint.
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Pyrazole Substitutents: Bulky groups at the 1- and 5-positions enhance selectivity by sterically blocking off-target interactions.
Future Directions and Challenges
Clinical Translation
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Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability in preclinical models.
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Toxicology: Addressing hepatotoxicity risks associated with chronic exposure.
Synthetic Scalability
Developing cost-effective routes for large-scale production, such as continuous-flow reactors or biocatalytic methods, remains a priority.
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